acetic acid;(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid
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Overview
Description
Acetic acid;(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid is a complex organic compound that belongs to the class of amino acids. This compound is characterized by multiple amino groups and carboxyl groups, making it a polyamino acid derivative. It is structurally related to lysine, an essential amino acid, and is involved in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid can be achieved through several methods:
Amidomalonate Synthesis: This method involves the alkylation of malonic ester derivatives followed by hydrolysis and decarboxylation to yield the desired amino acid.
Reductive Amination: This process involves the conversion of α-keto acids to amino acids using reductive amination, which is a common method for synthesizing amino acids.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Fermentation: Utilizing microbial fermentation to produce amino acids, followed by chemical modification to introduce additional amino groups.
Chemical Synthesis: Employing multi-step chemical synthesis involving protection and deprotection of functional groups to achieve the desired structure.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction of carboxyl groups to alcohols.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, such as hydroxylated or alkylated amino acids.
Scientific Research Applications
Acetic acid;(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex peptides and proteins.
Biology: Studied for its role in protein structure and function.
Medicine: Investigated for potential therapeutic applications, including enzyme inhibition and drug design.
Industry: Utilized in the production of biodegradable polymers and other materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets, including enzymes and receptors. The amino groups can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function. The pathways involved may include:
Enzyme Inhibition: Binding to active sites of enzymes, preventing substrate access.
Signal Transduction: Modulating receptor activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Lysine: An essential amino acid with a similar structure but fewer amino groups.
Arginine: Contains a guanidino group, making it more basic than lysine.
Ornithine: An intermediate in the urea cycle with a simpler structure.
Uniqueness
Acetic acid;(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid is unique due to its multiple amino groups, which allow for extensive hydrogen bonding and ionic interactions. This makes it a versatile compound for various biochemical and industrial applications.
Properties
IUPAC Name |
acetic acid;(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H50N8O5.C2H4O2/c25-13-5-1-9-17(29)21(33)30-18(10-2-6-14-26)22(34)31-19(11-3-7-15-27)23(35)32-20(24(36)37)12-4-8-16-28;1-2(3)4/h17-20H,1-16,25-29H2,(H,30,33)(H,31,34)(H,32,35)(H,36,37);1H3,(H,3,4)/t17-,18-,19-,20-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDAOAHDZICEWJW-NAACWRBGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C(CCN)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.C(CCN)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H54N8O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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